4-Chlorophenylmagnesium bromide

Descripción

Contextualization within Organometallic Chemistry

Organometallic chemistry, the study of compounds containing at least one bond between a carbon atom of an organic compound and a metal, provides the fundamental framework for understanding 4-chlorophenylmagnesium bromide. This reagent is a classic example of a Grignard reagent, a class of organomagnesium halides discovered by Victor Grignard, a feat that earned him the Nobel Prize in Chemistry in 1912.

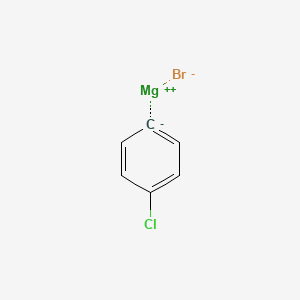

These reagents are characterized by the general formula R-Mg-X, where R is an organic group, Mg is a magnesium atom, and X is a halogen. In the case of this compound, the organic group is a 4-chlorophenyl ring, and the halogen is bromine. sigmaaldrich.com The carbon-magnesium bond is highly polarized, with the carbon atom bearing a partial negative charge (carbanion-like character) and the magnesium atom a partial positive charge. This polarity is the source of the reagent's potent nucleophilicity and basicity.

| Property | Value |

| Molecular Formula | C6H4BrClMg chemicalbook.com |

| Molecular Weight | 215.76 g/mol sigmaaldrich.comchemicalbook.com |

| CAS Number | 873-77-8 sigmaaldrich.comchemicalbook.com |

| IUPAC Name | bromo(4-chlorophenyl)magnesium thermofisher.com |

This interactive table provides key chemical properties of this compound.

Significance as a Nucleophilic Reagent in Carbon-Carbon Bond Formation

The primary role of this compound in organic synthesis is as a strong nucleophile. The partially negative charge on the carbon atom attached to the magnesium allows it to readily attack electrophilic centers, most notably the carbon atom of a carbonyl group (aldehydes, ketones, esters, etc.). This reaction, known as a Grignard reaction, is a cornerstone of synthetic chemistry for its efficiency and versatility in forming new carbon-carbon single bonds.

The addition of this compound to a carbonyl compound results in the formation of an alcohol after an acidic workup. For instance, its reaction with an aldehyde will produce a secondary alcohol, while its reaction with a ketone will yield a tertiary alcohol. This ability to create new, more complex carbon skeletons is invaluable in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and materials. A notable example is its use as a Grignard reagent in the synthesis of a key intermediate for the antimalarial drug atovaquone (B601224). google.com

Historical Development and Contemporary Relevance in Organic Chemistry

The discovery of Grignard reagents in the early 20th century revolutionized organic synthesis, providing a reliable method for carbon-carbon bond formation. Initially prepared in diethyl ether, the synthesis of Grignard reagents, including aryl variants like this compound, has seen continuous refinement. sciencemadness.org

Propiedades

IUPAC Name |

magnesium;chlorobenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl.BrH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJIPJMUYCUTOV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=[C-]1)Cl.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301299786 | |

| Record name | (4-Chlorophenyl)magnesium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-77-8 | |

| Record name | Bromo(p-chlorophenyl)magnesium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Chlorophenyl)magnesium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromo(p-chlorophenyl)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 4 Chlorophenylmagnesium Bromide

Traditional Preparative Routes

The conventional methods for synthesizing 4-chlorophenylmagnesium bromide have been well-established for decades and are commonly employed in laboratory settings.

Reaction with Magnesium Metal and 4-Bromochlorobenzene

The most common and direct method for preparing this compound is through the reaction of magnesium metal with 4-bromochlorobenzene. walisongo.ac.ided.govwisc.educhegg.com In this process, magnesium metal, typically in the form of turnings, is activated to remove the passivating magnesium oxide layer from its surface. wikipedia.org This activation is crucial for initiating the reaction. The 4-bromochlorobenzene is then added to the activated magnesium in a suitable solvent, leading to the oxidative insertion of magnesium into the carbon-bromine bond. This selective reaction occurs because the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in the starting material. sciencemadness.org The resulting Grignard reagent is a solution of this compound. walisongo.ac.ided.govwisc.educhegg.com

Solvent Effects on Formation Efficiency (e.g., Tetrahydrofuran (B95107), Diethyl Ether)

The choice of solvent is critical in the synthesis of Grignard reagents, as it influences the stability and reactivity of the organomagnesium compound. quora.com Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are most commonly used because they are aprotic and can solvate the magnesium center through their lone pair electrons, forming a stable complex. quora.comquora.com

Diethyl Ether: Traditionally, diethyl ether has been a common solvent for Grignard reactions. sigmaaldrich.com It forms a stable complex with the magnesium atom, facilitating the reaction. However, its low boiling point (34.6 °C) may sometimes limit the reaction rate, especially with less reactive halides. stackexchange.com

Tetrahydrofuran (THF): THF is often a superior solvent for Grignard reagent formation, particularly for less reactive aryl halides. sciencemadness.orgreddit.com Its higher boiling point (66 °C) allows for reactions to be conducted at a higher temperature, which can increase the reaction rate. stackexchange.comchegg.comchegg.combrainly.com Furthermore, the oxygen in THF is sterically more accessible compared to diethyl ether, leading to better stabilization of the magnesium complex. stackexchange.com This enhanced stabilization can make the Grignard reagent more soluble and potentially more reactive. quora.comstackexchange.com For the formation of Grignard reagents from aryl chlorides, THF is often the solvent of choice as diethyl ether may not be effective. sciencemadness.org

| Solvent | Boiling Point (°C) | Key Advantages | Considerations |

| Diethyl Ether | 34.6 | Traditional, forms stable complexes | Lower reaction rates for less reactive halides |

| Tetrahydrofuran (THF) | 66 | Higher reaction temperature, better stabilization of Mg complex, suitable for less reactive halides | Higher cost, more difficult to remove |

Advanced and Modified Synthesis Techniques

To overcome some of the limitations of traditional methods, several advanced and modified synthesis techniques have been developed.

Activated Magnesium Methodologies

The reactivity of magnesium metal is a key factor in the successful formation of Grignard reagents. A passivating layer of magnesium oxide on the surface of the metal can inhibit the reaction. wikipedia.org To address this, various methods for activating the magnesium have been developed. These include mechanical methods like crushing or stirring the magnesium turnings, or chemical activation using reagents like iodine or 1,2-dibromoethane. wikipedia.org A significant advancement in this area is the use of "Rieke magnesium," a highly reactive form of magnesium powder. adichemistry.combyjus.com Rieke magnesium is prepared by the reduction of a magnesium salt, such as magnesium chloride, with an alkali metal like potassium or lithium. researchgate.netunl.eduorgsyn.org This produces a fine, black powder of magnesium with a large surface area and high reactivity, which can react with organic halides that are unreactive towards conventional magnesium turnings. researchgate.netunl.eduorgsyn.org

Challenges in Grignard Formation from Aromatic Chlorides

The formation of Grignard reagents from aromatic chlorides, such as chlorobenzene (B131634), is notoriously difficult. sciencemadness.org The carbon-chlorine bond in aromatic systems is stronger and less reactive than the carbon-bromine or carbon-iodine bonds. sciencemadness.org This lower reactivity makes it challenging to initiate the Grignard reaction under standard conditions. sciencemadness.org Achieving successful Grignard formation from aryl chlorides often requires more forcing conditions, such as the use of a higher boiling point solvent like THF and activated magnesium. sciencemadness.orgreddit.com Even with these modifications, the reaction can be sluggish and may require initiators to proceed. reddit.com

Continuous Flow Synthesis Approaches

Continuous flow chemistry has emerged as a powerful technique for the synthesis of Grignard reagents, offering several advantages over traditional batch processes, including improved safety, scalability, and process control. acs.orgchemicalindustryjournal.co.uk In a continuous flow setup, a solution of the organic halide is passed through a column packed with magnesium. thieme-connect.comvapourtec.com This method allows for in-situ generation of the Grignard reagent, which can then be immediately used in a subsequent reaction. vapourtec.com This approach is particularly beneficial for highly exothermic Grignard reactions, as the excellent heat transfer in flow reactors minimizes the risk of runaway reactions. vapourtec.comvapourtec.com Studies have shown that full conversion of the halide and high yields of the Grignard reagent can be achieved with a single pass through the reactor. acs.org This on-demand production also enhances safety by minimizing the amount of highly reactive Grignard reagent present at any given time. vapourtec.com

Mechanistic Insights into 4 Chlorophenylmagnesium Bromide Reactivity

Fundamental Nucleophilic Character and Carbon-Magnesium Bond Polarization

4-Chlorophenylmagnesium bromide (C₆H₄BrClMg) is an organomagnesium compound, commonly known as a Grignard reagent, valued for its role in forming new carbon-carbon bonds. chemicalbook.com Its reactivity stems from the unique nature of the carbon-magnesium bond. In its precursor, an aryl halide, the carbon atom bonded to the halogen is electrophilic. However, upon the insertion of a magnesium atom to form the Grignard reagent, a reversal of polarity, known as "umpolung," occurs. quora.com

This phenomenon is due to the significant difference in electronegativity between carbon and magnesium. Carbon is more electronegative than magnesium, causing the electron density in the C-Mg bond to shift towards the carbon atom. quora.com This polarization results in the carbon atom acquiring a partial negative charge (δ-) and the magnesium atom a partial positive charge (δ+). quora.com Consequently, the aryl carbon atom becomes a potent nucleophile, readily attacking electron-deficient centers, such as the carbon atom in a carbonyl group. wikipedia.org The structure is often more complex than the simple formula suggests, as solvent molecules like diethyl ether or tetrahydrofuran (B95107) (THF) coordinate to the magnesium center, stabilizing the reagent. wikipedia.org

| Property | Value |

| Chemical Formula | C₆H₄BrClMg |

| Molecular Weight | 215.76 g/mol |

| Appearance | Light grey to brown-black solution |

Table 1: Physical and Chemical Properties of this compound. chemicalbook.comchemicalbook.com

Reaction Pathways and Transition State Analysis

The characteristic reaction of this compound involves the nucleophilic attack of its carbanionic carbon on an electrophile. A common pathway is its reaction with aldehydes or ketones. In this mechanism, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. youtube.com This leads to the formation of a new carbon-carbon bond and a tetravalent magnesium alkoxide intermediate. youtube.com Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. youtube.comyoutube.com

The reaction proceeds through a transition state where the magnesium atom of the Grignard reagent coordinates with the carbonyl oxygen. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the aryl group. The reaction is typically carried out in aprotic solvents like diethyl ether or THF, which are crucial for solvating and stabilizing the magnesium(II) center. wikipedia.org

Influence of Substituent Effects on Reactivity

The reactivity of an arylmagnesium bromide is significantly influenced by the electronic properties of substituents on the aromatic ring. Electron-donating groups increase the electron density on the nucleophilic carbon, enhancing its reactivity. Conversely, electron-withdrawing groups decrease the electron density, thereby reducing the nucleophilicity and reactivity of the Grignard reagent.

When comparing this compound to its analogs, the halogen's electron-withdrawing inductive effect is the primary factor influencing reactivity.

Phenylmagnesium Bromide (PhMgBr) : As the parent compound without any ring substituents, Phenylmagnesium bromide serves as a baseline for reactivity. It is a strong nucleophile used extensively in organic synthesis. wikipedia.orgdoubtnut.com

This compound (p-ClC₆H₄MgBr) : The chlorine atom at the para position exerts a significant electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and, consequently, from the carbon atom bonded to magnesium. This reduction in electron density makes the carbon atom less nucleophilic compared to that in Phenylmagnesium bromide. Therefore, this compound is expected to be less reactive than Phenylmagnesium bromide.

4-Fluorophenylmagnesium Bromide (p-FC₆H₄MgBr) : Fluorine is the most electronegative element and thus exhibits a stronger electron-withdrawing inductive effect than chlorine. This would suggest that 4-Fluorophenylmagnesium bromide is even less reactive than this compound. The greater pull of electron density by fluorine reduces the nucleophilicity of the carbanionic carbon to a larger extent.

The general order of reactivity for these Grignard reagents in nucleophilic addition reactions is therefore:

Phenylmagnesium Bromide > this compound > 4-Fluorophenylmagnesium Bromide

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituent Effect | Expected Relative Reactivity |

| Phenylmagnesium Bromide | C₆H₅MgBr | 181.31 | None (Reference) | Highest |

| This compound | C₆H₄BrClMg | 215.76 | Inductive (-I) | Intermediate |

| 4-Fluorophenylmagnesium Bromide | C₆H₄FMgBr | 199.30 | Strong Inductive (-I) | Lowest |

Table 2: Comparative Properties and Reactivity of Arylmagnesium Bromides. wikipedia.orgscbt.comsigmaaldrich.com

Applications in Complex Organic Synthesis

Carbon-Carbon Bond Formation Reactions

The paramount application of 4-chlorophenylmagnesium bromide lies in its ability to act as a potent nucleophile, facilitating the creation of new carbon-carbon bonds, which is a fundamental process in organic synthesis.

Nucleophilic Addition to Carbonyl Compounds (Aldehydes, Ketones) for Alcohol Synthesis

Grignard reagents, such as this compound, readily engage in nucleophilic addition reactions with a variety of carbonyl compounds. libretexts.orglibretexts.org The carbon atom bound to magnesium in the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of aldehydes and ketones. libretexts.org This reaction proceeds through a tetrahedral alkoxide intermediate, which upon subsequent acidic workup, yields an alcohol. libretexts.org

The reaction of this compound with aldehydes produces secondary alcohols, while its reaction with ketones yields tertiary alcohols. libretexts.org For instance, the addition of this compound to an aldehyde like acetaldehyde (B116499) would result in the formation of 1-(4-chlorophenyl)ethanol, a secondary alcohol. Similarly, its reaction with a ketone such as acetone (B3395972) would produce 2-(4-chlorophenyl)propan-2-ol, a tertiary alcohol. The general transformation is illustrated below:

General Reaction with Aldehydes and Ketones:

Step 1: Nucleophilic Attack. The 4-chlorophenyl group of the Grignard reagent adds to the carbonyl carbon.

Step 2: Protonation. An acid source is added to protonate the resulting alkoxide, forming the alcohol.

These reactions are pivotal in the synthesis of a wide array of complex organic molecules where the introduction of a 4-chlorophenyl group and the simultaneous formation of a hydroxyl group are desired. The diastereoselectivity of these additions can often be influenced by the steric and electronic properties of the carbonyl compound. nih.gov

| Reactant (Carbonyl Compound) | Product (Alcohol) | Product Type |

| Formaldehyde | (4-chlorophenyl)methanol | Primary Alcohol |

| Aldehyde (e.g., Acetaldehyde) | 1-(4-chlorophenyl)ethanol | Secondary Alcohol |

| Ketone (e.g., Acetone) | 2-(4-chlorophenyl)propan-2-ol | Tertiary Alcohol |

Substitution Reactions for Halide Replacement and New Carbon-Carbon Bond Formation

This compound can also participate in substitution reactions, where it displaces a halide or another suitable leaving group from a molecule, leading to the formation of a new carbon-carbon bond. libretexts.org These reactions are a cornerstone of synthetic organic chemistry, allowing for the direct coupling of aryl groups to various organic frameworks.

In these nucleophilic substitution reactions, the carbanionic character of the 4-chlorophenyl group enables it to attack an electrophilic carbon atom bearing a leaving group, typically a halide. quora.com This process is particularly effective for alkyl halides. For example, the reaction of this compound with an alkyl bromide, such as allyl bromide, would result in the formation of 1-allyl-4-chlorobenzene.

While direct nucleophilic aromatic substitution on unactivated aryl halides is generally difficult, the use of Grignard reagents can be effective under specific conditions, often involving transition metal catalysis. stackexchange.com

Coupling Reactions for Biaryl Compound Synthesis

A significant application of this compound is in the synthesis of biaryl compounds, which are structural motifs present in many pharmaceuticals, natural products, and functional materials. numberanalytics.com These reactions, often referred to as cross-coupling reactions, involve the coupling of the 4-chlorophenyl group with another aryl group.

Several methods exist for these transformations, frequently employing a transition metal catalyst, such as nickel or palladium. google.comorganic-chemistry.org For instance, this compound can be coupled with an aryl halide, like 4-bromobenzonitrile, in the presence of a nickel catalyst to form 4-(4'-chlorophenyl)benzonitrile. google.com Iron-based catalysts have also been shown to be effective for the cross-coupling of aryl Grignard reagents with aryl chlorides. organic-chemistry.orgnih.gov

These coupling reactions can sometimes proceed without a transition metal catalyst via an SRN1 (substitution nucleophilic radical) mechanism, though this may require specific reaction conditions. lookchem.com

Examples of Coupling Reactions:

Kumada Coupling: A classic example involves the reaction of a Grignard reagent with an organic halide catalyzed by nickel or palladium.

Iron-Catalyzed Cross-Coupling: More recent methods utilize iron catalysts, which are often more economical and environmentally friendly. organic-chemistry.org

Synthesis of Specific Chemical Scaffolds and Derivatives

Beyond general carbon-carbon bond formation, this compound is instrumental in the construction of more specialized chemical structures, including organometallic complexes and heterocyclic systems.

Formation of Organometallic Complexes (e.g., Organotin Compounds)

This compound serves as a valuable reagent for the synthesis of other organometallic compounds through transmetalation reactions. A notable example is the preparation of organotin compounds. wikipedia.org The reaction of a Grignard reagent with a tin halide, such as tin(IV) chloride (SnCl4), results in the transfer of the organic group from magnesium to tin. lupinepublishers.com

By controlling the stoichiometry of the reactants, it is possible to synthesize a range of organotin compounds, such as tetra(4-chlorophenyl)tin, tri(4-chlorophenyl)tin chloride, and di(4-chlorophenyl)tin dichloride. wikipedia.org These organotin compounds have applications in various fields, including their use as catalysts and in materials science. lupinepublishers.comrjpbcs.com

General Reaction for Organotin Synthesis: n (4-ClC6H4MgBr) + SnCl4 → (4-ClC6H4)nSnCl4-n + n MgBrCl

| Stoichiometry (n) | Organotin Product |

| 4 | Tetra(4-chlorophenyl)tin |

| 3 | Tri(4-chlorophenyl)tin chloride |

| 2 | Di(4-chlorophenyl)tin dichloride |

| 1 | (4-chlorophenyl)tin trichloride |

Construction of Heterocyclic Systems

Grignard reagents, including this compound, are widely employed in the synthesis of heterocyclic compounds. These are cyclic compounds containing atoms of at least two different elements in their rings. The nucleophilic nature of this compound allows it to react with a variety of electrophilic precursors to form or modify heterocyclic rings. google.com

For example, it can be used in reactions with precursors containing heteroatoms like nitrogen, oxygen, or sulfur to introduce the 4-chlorophenyl moiety into a heterocyclic framework. While specific examples directly citing this compound in a wide range of heterocyclic syntheses are diverse, the general reactivity pattern of Grignard reagents makes them a staple in this area of synthetic chemistry.

Preparation of Functionalized Alcohols (e.g., 4,4'-Dichlorobenzhydrol)

A significant application of this compound is in the synthesis of diarylmethanols. Specifically, 4,4'-dichlorobenzhydrol, a metabolite of the insecticide DDT, can be synthesized through the reaction of this compound with a suitable aldehyde. organic-chemistry.org In a documented procedure, 4-chlorobenzaldehyde (B46862) is treated with this compound. oup.com The Grignard reagent, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This addition reaction, followed by an aqueous workup with a quenching agent like ammonium (B1175870) chloride, yields the secondary alcohol, bis(4-chlorophenyl)methanol, which is also known as 4,4'-dichlorobenzhydrol. oup.com

Reaction Scheme: 4-Chlorobenzaldehyde + this compound → 4,4'-Dichlorobenzhydrol

This synthetic route provides a direct method for introducing two chlorophenyl moieties to a central carbon atom, forming the characteristic benzhydrol structure.

Synthesis of Diene Compounds (e.g., 2,3-Di(o-chlorophenyl)buta-1,3-dienes)

While the direct synthesis of 2,3-di(o-chlorophenyl)buta-1,3-dienes using this compound is not explicitly detailed in the surveyed literature, a general and efficient methodology for the preparation of 2,3-diaryl-1,3-butadienes has been developed that can likely be adapted for this purpose. This method involves the Ni(II)-catalyzed cross-coupling reaction of 2,3-dichloro-1,3-butadiene (B161454) with aryl Grignard reagents (ArMgBr). oup.com

This reaction has been successfully demonstrated for various aryl Grignard reagents, including phenylmagnesium bromide, 4-dodecyloxyphenylmagnesium bromide, and 4-fluorophenylmagnesium bromide, affording the corresponding 2,3-diaryl-1,3-butadienes in good yields. oup.com The catalyst of choice for this transformation is typically [NiCl2(dppp)], where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane. oup.com

General Reaction Scheme: 2,3-Dichloro-1,3-butadiene + 2 ArMgBr --(Ni(II) catalyst)--> 2,3-Diaryl-1,3-butadiene

It should be noted that the example compound in the section heading, 2,3-di(o-chlorophenyl)buta-1,3-diene, bears ortho-substituted chlorophenyl groups. To synthesize this specific diene via the described methodology, one would theoretically use o-chlorophenylmagnesium bromide. The provided Grignard reagent for this article, this compound (para-substituted), would be expected to yield 2,3-di(4-chlorophenyl)buta-1,3-diene under similar reaction conditions.

| Aryl Grignard Reagent (ArMgBr) | Resulting 2,3-Diaryl-1,3-butadiene | Catalyst |

| Phenylmagnesium bromide | 2,3-Diphenyl-1,3-butadiene | [NiCl2(dppp)] |

| 4-Dodecyloxyphenylmagnesium bromide | 2,3-Bis(4-dodecyloxyphenyl)-1,3-butadiene | [NiCl2(dppp)] |

| 4-Fluorophenylmagnesium bromide | 2,3-Bis(4-fluorophenyl)-1,3-butadiene | [NiCl2(dppp)] |

This table presents examples of 2,3-diaryl-1,3-butadienes synthesized using a Ni(II)-catalyzed cross-coupling reaction. oup.com

Derivatization to Borate (B1201080) Compounds (e.g., Tetrakis(4-chlorophenyl)borate)

This compound is a key reagent in the synthesis of tetraarylborate anions, such as tetrakis(4-chlorophenyl)borate. A representative procedure for the synthesis of the sodium salt of this borate involves the reaction of the Grignard reagent with sodium tetrafluoroborate (B81430) (NaBF4). nih.gov

The synthesis begins with the preparation of this compound from 4-bromochlorobenzene and magnesium turnings in diethyl ether. nih.gov To this Grignard solution, sodium tetrafluoroborate is added, and the mixture is stirred for an extended period at room temperature. The reaction proceeds as the four fluoro groups on the boron atom are displaced by the 4-chlorophenyl groups from the Grignard reagent. Following the reaction, the mixture is poured into an aqueous solution of sodium carbonate. nih.gov Purification of the resulting product yields sodium tetrakis(4-chlorophenyl)borate. nih.gov The potassium salt of tetrakis(4-chlorophenyl)borate is noted for its use as a lipophilic anionic site in fluorescent optodes for sodium and as a coating for piezoelectric crystals in the quantification of potassium. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Product |

| This compound | Sodium tetrafluoroborate | Sodium tetrakis(4-chlorophenyl)borate |

This table outlines the key reactants for the synthesis of sodium tetrakis(4-chlorophenyl)borate. nih.gov

Preparation of Poly(chlorophenyl)methanes and Related Structures (e.g., Tris(4-chlorophenyl)methane (B1208405), Tris(4-chlorophenyl)methanol)

The synthesis of poly(chlorophenyl)methane structures, which are recognized as environmental contaminants often associated with DDT production, can be achieved using this compound. tandfonline.com Specifically, tris(4-chlorophenyl)methanol (B1216897) (TCPM-OH) and its reduction product, tris(4-chlorophenyl)methane (TCPM), have been synthesized through routes involving this Grignard reagent. oup.comtandfonline.com

One pathway to TCPM-OH involves a multiple Grignard addition to a suitable ester. The process starts with the esterification of 4-chlorobenzoic acid to produce methyl 4-chlorobenzoate (B1228818). This ester is then reacted with this compound. oup.com The Grignard reagent adds to the carbonyl group twice, first displacing the methoxy (B1213986) group to form an intermediate ketone, bis(4-chlorophenyl)methanone, which then rapidly reacts with a second equivalent of the Grignard reagent. oup.com After quenching the reaction, tris(4-chlorophenyl)methanol is obtained. oup.com

Synthesis of Tris(4-chlorophenyl)methanol (TCPM-OH):

Step 1: 4-Chlorobenzoic acid + Methanol → Methyl 4-chlorobenzoate

Step 2: Methyl 4-chlorobenzoate + 2 x this compound → Tris(4-chlorophenyl)methanol oup.com

Tris(4-chlorophenyl)methane (TCPM) can then be prepared by the reduction of TCPM-OH. tandfonline.com These compounds are of interest for studying their environmental fate and impact due to their persistence and bioaccumulation.

Formation of Drug Intermediates

This compound plays a crucial role in the synthesis of key intermediates for pharmaceuticals. A notable example is its use in the preparation of 4-(4-chlorophenyl)cyclohexyl-1-formic acid, a critical intermediate for the antimalarial drug atovaquone (B601224).

A patented synthetic route describes a catalytic coupling reaction between a compound containing a leaving group on a cyclohexane (B81311) ring and this compound. For instance, methyl 4-(4-methylbenzenesulfonyloxy)cyclohexanecarboxylate can be reacted with this compound in the presence of a copper(I) iodide (CuI) catalyst. The Grignard reagent displaces the tosylate group to form methyl 4-(4-chlorophenyl)cyclohexanecarboxylate. This intermediate is then hydrolyzed in a subsequent step to yield the target drug intermediate, 4-(4-chlorophenyl)cyclohexyl-1-formic acid.

| Starting Material | Reagent | Catalyst | Intermediate Product | Final Product (after hydrolysis) |

| Methyl 4-(4-methylbenzenesulfonyloxy)cyclohexanecarboxylate | This compound | CuI | Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate | 4-(4-Chlorophenyl)cyclohexyl-1-formic acid |

This table details the synthesis of a key intermediate for the drug atovaquone using this compound.

Catalytic Applications Involving 4 Chlorophenylmagnesium Bromide

Role in Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic chemistry, and 4-chlorophenylmagnesium bromide is a key nucleophilic partner in many such transformations. These reactions generally involve the coupling of an organometallic reagent (like a Grignard reagent) with an organic halide in the presence of a transition metal catalyst.

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for forming C-C bonds. youtube.com In these processes, this compound can be coupled with various organic halides and triflates. The general mechanism involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. youtube.com The development of specialized ligands has been crucial in improving the efficiency and scope of these reactions. youtube.com For instance, the use of specific phosphine (B1218219) ligands can enhance the reactivity and selectivity of the palladium catalyst, allowing for the coupling of a wide range of substrates under mild conditions. youtube.comnih.gov Research has also focused on developing more sustainable methods, such as using nanoparticles and performing reactions in water, to reduce the amount of palladium required. youtube.com

A notable application is in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science. nih.gov For example, palladium catalysts supported by ligands like DrewPhos have enabled the arylation of monochlorosilanes with sterically demanding aromatic Grignard reagents, a transformation that overcomes the high bond strength of the Si-Cl bond. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Electrophile | Catalyst System | Product | Reference |

| Monochlorosilanes | Palladium/DrewPhos | Aryl silanes | nih.gov |

| Bromo-naphthalene precursor | Palladium catalyst | Diverse library for CCR8 antagonists | nih.gov |

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. ucla.edu Nickel catalysts can effectively couple this compound with various organic electrophiles, including aryl and alkyl halides. nih.gov One of the key advantages of nickel is its ability to activate less reactive C-Cl bonds, which are more abundant and less expensive than their bromo and iodo counterparts. nih.gov

The mechanism of nickel-catalyzed cross-coupling is similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination steps. However, the specific reactivity of nickel often allows for different substrate scopes and selectivities. For instance, nickel catalysts have been successfully employed in the cross-electrophile coupling of aryl chlorides with primary alkyl chlorides, a challenging transformation due to the similar reactivity of the two C-Cl bonds. nih.gov The use of specific ligands, such as pyridine-2,6-bis(N-cyanocarboxamidine) (PyBCamCN), has been instrumental in achieving high selectivity in these reactions. nih.gov Furthermore, the addition of 1,3-butadiene (B125203) has been shown to significantly improve the yields of nickel-catalyzed cross-coupling of Grignard reagents with alkyl halides and tosylates.

Table 2: Examples of Nickel-Catalyzed Cross-Coupling Reactions

| Electrophile | Catalyst System | Additive | Product | Reference |

| Fluoroazines and -diazines | Nickel/dppe, dppp (B1165662), or dppf | - | Phenylated azines and diazines | nih.gov |

| Alkyl halides/tosylates | NiCl2 | 1,3-Butadiene | Alkylated arenes | |

| Aryl chlorides | Nickel/PyBCamCN | Iodide or bromide | Alkylated arenes | nih.gov |

Iron catalysis represents a more sustainable and economical approach to cross-coupling reactions due to the high abundance and low toxicity of iron. nih.govasianpubs.org Iron catalysts, such as iron(III) chloride (FeCl3), have proven effective in promoting the cross-coupling of this compound with various electrophiles, including N-heterocyclic chlorides and bromides. nih.gov The use of a THF and tBuOMe solvent mixture has been found to be crucial for achieving high yields by minimizing homocoupling side reactions. nih.gov

The mechanism of iron-catalyzed cross-coupling is still a subject of ongoing research, with evidence suggesting the involvement of radical pathways or species with different oxidation states of iron. researchgate.netresearchgate.net For instance, density functional theory (DFT) calculations have been used to study the mechanism of the iron-catalyzed biaryl cross-coupling of aryl Grignard reagents, investigating different catalytic cycles. researchgate.net Some studies propose that the reaction proceeds through the formation of an organoiron intermediate followed by reductive elimination. mdpi.com The addition of ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) or benign urea-based ligands can significantly enhance the efficiency of these reactions. asianpubs.orgmdpi.com

Table 3: Examples of Iron-Catalyzed Cross-Coupling Reactions

| Electrophile | Catalyst System | Ligand/Additive | Product | Reference |

| N-heterocyclic chlorides/bromides | Iron salt | - | Arylated N-heterocycles | nih.gov |

| Alkyl bromides | FeCl3 | TMEDA | Alkylated biphenyls | asianpubs.org |

| Aryl chlorobenzenesulfonates | Fe(acac)3 | Urea ligand | Alkyl-substituted benzenesulfonate (B1194179) esters | mdpi.com |

Copper-catalyzed cross-coupling reactions offer a valuable alternative to palladium- and nickel-based systems, particularly for specific types of transformations. rsc.org While early methods had limitations, recent advancements have expanded the scope of copper catalysis. rsc.org this compound can participate in copper-catalyzed cross-coupling reactions with various electrophiles.

These reactions often proceed through a different mechanism than their palladium and nickel counterparts. For instance, in the coupling of organoboranes with aryl halides, it is proposed that an aryl copper intermediate is formed via transmetalation, which then reacts with the aryl halide. rsc.org Copper catalysts, such as CuI, have been used in the cross-coupling of nonactivated secondary alkyl halides and tosylates with secondary alkyl Grignard reagents, a reaction that proceeds via an SN2 mechanism with inversion of configuration. organic-chemistry.orgnih.gov The addition of ligands like TMEDA and additives like LiOMe can be critical for the success of these reactions. organic-chemistry.orgnih.gov

Table 4: Examples of Copper-Catalyzed Cross-Coupling Reactions

| Electrophile | Catalyst System | Additive | Product | Reference |

| Secondary alkyl halides/tosylates | CuI | TMEDA/LiOMe | Stereocontrolled C-C bond formation | organic-chemistry.orgnih.gov |

| Aryl and alkylboranes | Copper catalyst | - | Aryl and alkyl substituted compounds | rsc.org |

| Primary alkyl halides | Copper catalyst | 1-Phenylpropyne | Cross-coupling products | nih.gov |

Chiral Catalyst Development and Asymmetric Synthesis (through derived species)

The Grignard reagent this compound is a precursor in the development of chiral catalysts and in asymmetric synthesis, leading to the formation of enantiomerically enriched products. rsc.org The 1,2-addition of Grignard reagents to prochiral ketones is a powerful method for accessing non-racemic tertiary alcohols, which are valuable synthetic intermediates. rsc.org

In one approach, the asymmetric addition of para-chlorophenylmagnesium bromide to acetophenone (B1666503) was achieved with high enantioselectivity using a chiral biaryl ligand. rsc.org This reaction yielded the corresponding tertiary alcohol in 94% enantiomeric excess (ee) and 73% isolated yield, demonstrating the potential for synthesizing key intermediates for active pharmaceutical ingredients (APIs). rsc.org The development of such methodologies relies on the design and synthesis of effective chiral ligands that can control the stereochemical outcome of the reaction.

Furthermore, the concept of absolute asymmetric synthesis, where chirality is generated from prochiral starting materials without an external chiral source, has been explored. mdpi.com While not directly involving this compound in the examples provided, the principles of dynamic crystallization and chiral amplification are relevant to the broader field of asymmetric synthesis where such Grignard reagents could be employed. mdpi.com The generation of chiral Grignard reagents themselves is another area of active research, which would open up new avenues for stereoselective transformations. researchgate.net

Spectroscopic Characterization Methodologies for 4 Chlorophenylmagnesium Bromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR for Aromatic Protons)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for investigating the structure of organomagnesium compounds like 4-Chlorophenylmagnesium bromide in solution. mdpi.comresearchgate.netdiva-portal.org ¹H NMR, in particular, provides valuable insights into the electronic environment of the aromatic protons.

The ¹H NMR spectrum of this compound in ether exhibits distinct signals for the aromatic protons. The protons ortho to the magnesium-bearing carbon are typically shifted to a different extent than the protons ortho to the chlorine atom, leading to a complex splitting pattern. A reference spectrum indicates the following parameters for the aromatic protons:

| Proton | Chemical Shift (ppm) |

| H (ortho to MgBr) | ~7.54 |

| H (ortho to Cl) | ~7.09 |

| Note: The exact chemical shifts can vary depending on the solvent and concentration. |

The observed chemical shifts are influenced by the complex nature of Grignard reagents in solution, which exist as an equilibrium mixture of various species, as described by the Schlenk equilibrium. This equilibrium involves the monomeric this compound, the dimeric species, and the dialkylmagnesium and magnesium bromide species. The dynamic exchange between these forms can lead to broadened signals in the NMR spectrum. mdpi.com The interpretation of the spectra is therefore not always straightforward and must consider the possibility of multiple contributing species.

Detailed analysis of the coupling constants between the aromatic protons can further aid in the structural assignment. For p-substituted benzene (B151609) rings like in this compound, the coupling patterns can be complex but provide confirmation of the substitution pattern.

Crystallographic Studies of Organomagnesium Complexes and Derivatives

X-ray crystallography provides definitive information about the solid-state structure of organomagnesium compounds. While a specific crystal structure for the parent this compound monomer may not be readily available due to the challenges in obtaining suitable single crystals, extensive crystallographic studies on related Grignard reagents and their derivatives have revealed common structural motifs. nih.govresearchgate.net

Typically, the magnesium center in monomeric Grignard reagents solvated by ethers like diethyl ether or tetrahydrofuran (B95107) (THF) adopts a distorted tetrahedral geometry. nih.gov The magnesium atom is coordinated to the organic group (the 4-chlorophenyl group), the bromine atom, and two solvent molecules.

In the solid state, Grignard reagents can also form dimeric or polymeric structures. In these arrangements, the halogen atoms often act as bridging ligands between two magnesium centers. nih.gov This leads to the formation of binuclear complexes with two tetrahedral magnesium atoms. The specific structure adopted depends on factors such as the nature of the organic group, the halogen, and the coordinating solvent.

The study of crystalline derivatives of this compound, such as its complexes with other ligands or products from its reactions, provides indirect but valuable information about its bonding and reactivity. acs.org

Advanced Spectroscopic Techniques for Structural Elucidation

Beyond standard NMR and crystallography, several advanced spectroscopic techniques offer deeper insights into the complex nature of this compound.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS): These powerful techniques are highly sensitive to the local electronic and geometric structure around the magnesium atom. XAS, including both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide information about the oxidation state of magnesium and the coordination environment, including bond distances and coordination numbers. nih.govnih.govnih.gov XPS can identify the elemental composition and the chemical state of the elements present. wikipedia.orgbohrium.com Studies on related Grignard systems have demonstrated that these X-ray techniques can distinguish between the different organomagnesium species present in the Schlenk equilibrium, providing a more detailed picture of the solution-state composition than what is often achievable by NMR alone. diva-portal.orgnih.gov

Raman Spectroscopy: This vibrational spectroscopy technique is particularly useful for studying Grignard reagents as it is less susceptible to interference from moisture compared to infrared (IR) spectroscopy. mdpi.comresearchgate.net Raman spectroscopy can be used to monitor the formation of the C-Mg bond and to characterize the various species in solution. It has also been investigated as a method for the rapid quality determination of Grignard reagents by detecting impurities. mdpi.comresearchgate.net

These advanced spectroscopic methods, in conjunction with NMR and crystallographic data from related compounds, provide a comprehensive understanding of the structure and behavior of this compound.

Green Chemistry Approaches in the Utilization of 4 Chlorophenylmagnesium Bromide

Solvent Selection for Sustainable Synthesis

A leading green alternative for the synthesis and use of 4-chlorophenylmagnesium bromide is 2-methyltetrahydrofuran (B130290) (2-MeTHF). sigmaaldrich.comchemicalbook.com Unlike its petrochemically derived counterpart, THF, 2-MeTHF can be produced from renewable resources such as levulinic acid or furfural, which are obtained from agricultural and lignocellulosic biomass like corncobs and sugarcane bagasse. nih.govresearchgate.netresearchgate.net This bio-based origin is a significant step towards a more sustainable chemical industry. riekemetals.comrsc.org

Research and industrial applications have demonstrated that 2-MeTHF is not only a greener solvent but often a superior one in performance for Grignard reactions. rsc.orgresearchgate.net Studies on aryl Grignard reactions have shown that 2-MeTHF can provide equivalent or even better performance compared to THF. rsc.org Its physical and chemical properties offer several distinct advantages:

Improved Reaction Yields and Selectivity: In many organometallic reactions, 2-MeTHF has been shown to improve reaction yields. researchgate.net For instance, in certain Grignard reactions, it can diminish the formation of undesired by-products. monumentchemical.com

Enhanced Safety: 2-MeTHF has a higher boiling point (80.2 °C) and flash point compared to THF (66 °C), which reduces its volatility and the risk of fire. wikipedia.orgchempoint.comjournalijdr.com This makes the process inherently safer, especially on an industrial scale.

Simplified Work-up and Recovery: A key advantage of 2-MeTHF is its limited miscibility with water, which decreases with increasing temperature. wikipedia.org This property facilitates cleaner and more efficient phase separations during the aqueous work-up of the reaction, often eliminating the need for additional extraction solvents like toluene. chempoint.comjournalijdr.com It also allows for easier solvent recycling through azeotropic distillation. researchgate.net

Greater Stability: 2-MeTHF exhibits higher stability in the presence of both acids and bases compared to THF. chempoint.com Organometallic reagents, including Grignards, have also shown increased stability in 2-MeTHF, which can be crucial for sensitive processes. monumentchemical.comnih.gov

The following table provides a comparison of key physical properties of 2-MeTHF and the conventional solvent, THF.

| Property | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (B95107) (THF) |

| Boiling Point | 80.2 °C wikipedia.org | 66 °C chempoint.com |

| Density (at 20°C) | 0.86 g/mL chempoint.com | 0.89 g/mL chempoint.com |

| Water Solubility (in solvent, % at 20°C) | 4.1% chempoint.com | Infinite chempoint.com |

| Source | Primarily renewable (biomass) nih.govresearchgate.net | Primarily petrochemical researchgate.net |

Principles of Green Chemistry in Grignard Reactions

The use of this compound in a bio-derived solvent like 2-MeTHF directly aligns with several of the twelve principles of green chemistry. sigmaaldrich.comscientificlabs.co.uk These principles provide a framework for designing chemical products and processes that are safer, more efficient, and environmentally benign.

This principle focuses on choosing substances and forms of substances in a process to minimize the potential for chemical accidents, including releases, explosions, and fires. sigmaaldrich.com The highly exothermic nature of Grignard reactions presents a significant safety challenge, with the potential for thermal runaway if the reaction does not initiate properly or if cooling is insufficient. researchgate.netresearchgate.net Using a higher-boiling-point solvent like 2-MeTHF provides a wider temperature window for process control, making the reaction inherently safer. chempoint.comjournalijdr.com The ability to operate at higher temperatures can ensure a more controlled reaction initiation and progression, reducing the risk of a dangerous accumulation of unreacted reagents. researchgate.net The combination of a higher boiling point and less volatile nature makes the use of this compound in 2-MeTHF a demonstrably safer alternative to traditional methods. chempoint.com

Theoretical and Computational Investigations of 4 Chlorophenylmagnesium Bromide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing density functional theory (DFT), provide profound insights into the electronic structure of 4-chlorophenylmagnesium bromide. These studies are crucial for understanding the nature of the carbon-magnesium bond, the charge distribution within the molecule, and the energies of its molecular orbitals, all of which dictate its chemical behavior.

Systematic quantum chemistry calculations on the interaction of magnesium clusters with aryl halides, such as chlorobenzene (B131634) (a related precursor), have been performed using the DFT method (B3PW91, 6–311+G(d)). researchgate.net These studies classify reaction channels as either radical or non-radical based on the nature of the reaction products. researchgate.net For aryl Grignard reagents, the C-Mg bond is understood to be highly polar, conferring significant carbanionic character on the phenyl ring's ipso-carbon. The presence of the electron-withdrawing chlorine atom at the para position further influences the electronic properties. It modulates the electron density on the aromatic ring, which can be quantified through computational methods.

Key electronic parameters obtained from DFT calculations for a representative aryl Grignard reagent, phenylmagnesium bromide, which serves as a model for understanding this compound, are summarized in the table below. These parameters include bond lengths, bond angles, and Mulliken atomic charges.

| Parameter | Calculated Value |

| C-Mg Bond Length | ~2.1 Å |

| Mg-Br Bond Length | ~2.5 Å |

| C-Mg-Br Bond Angle | ~120° (in solvated monomer) |

| Mulliken Charge on Ipso-Carbon | Highly negative |

| Mulliken Charge on Mg | Highly positive |

| HOMO Energy | Relatively high, indicating nucleophilicity |

| LUMO Energy | Relatively low, indicating electrophilic interaction sites |

Note: These are typical values for aryl Grignard reagents and may vary slightly for this compound depending on the computational method and basis set used.

The highest occupied molecular orbital (HOMO) is typically localized on the carbon atom bonded to magnesium, underscoring its nucleophilic nature. The lowest unoccupied molecular orbital (LUMO) is often associated with the magnesium center, indicating its Lewis acidic character and its ability to coordinate with solvent molecules or other reactants. The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of the molecule.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling has been instrumental in unraveling the complex reaction mechanisms involving this compound. Grignard reagents are known to exist in solution as a complex equilibrium of various species, famously known as the Schlenk equilibrium. nih.gov This equilibrium involves the monomeric Grignard reagent (RMgX), the dialkylmagnesium species (R₂Mg), and magnesium dihalide (MgX₂), along with various solvated and aggregated forms. nih.gov

Computational studies on the Schlenk equilibrium of similar Grignard reagents, such as CH₃MgCl in tetrahydrofuran (B95107) (THF), have shown that the transformation between these species occurs through dinuclear intermediates bridged by halogen atoms. ucl.ac.uk The solvent is a key player, with its dynamics directly influencing the mechanism by stabilizing different intermediates and transition states. ucl.ac.uk The energy differences between various solvated dinuclear structures are often small, typically less than 5 kcal/mol, making the system highly fluxional. ucl.ac.uk

For reactions of this compound, such as its addition to a carbonyl group, computational models are used to map the potential energy surface. This allows for the identification of the transition state structure, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction and, consequently, the reaction rate.

A generalized reaction coordinate for the addition of a Grignard reagent to a carbonyl compound, as elucidated by computational modeling, is presented below:

| Step | Description | Key Computational Insights |

| 1. Coordination | The magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen. | This pre-equilibrium step is typically exothermic and lowers the energy of the LUMO of the carbonyl compound. |

| 2. Transition State | A four- or six-membered cyclic transition state is formed. | The geometry and energy of the transition state are highly dependent on the solvent and any additives. |

| 3. C-C Bond Formation | The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. | This is the rate-determining step, and its energy barrier can be calculated. |

| 4. Product Formation | An alkoxide salt is formed as the initial product. | The final product is obtained after an aqueous workup. |

Prediction of Reactivity and Selectivity Profiles

Computational methods are increasingly used to predict the reactivity and selectivity of Grignard reagents like this compound. The electronic and steric parameters derived from quantum chemical calculations can be used to build predictive models.

The reactivity of this compound is largely governed by the nucleophilicity of the aryl group and the Lewis acidity of the magnesium center. The presence of the para-chloro substituent can have a dual effect. Its inductive electron-withdrawing effect can slightly decrease the nucleophilicity of the carbanion compared to phenylmagnesium bromide. However, this effect is often subtle and can be influenced by the reaction conditions.

For reactions with substrates that offer multiple reaction sites, such as in cross-coupling reactions, predicting the regioselectivity is crucial. Modern computational approaches, including machine learning models informed by chemical knowledge, are being developed to predict regioselectivity with high accuracy. For instance, a message passing neural network (MPNN) framework has been introduced to predict the major product in metal-catalyzed cross-coupling reactions with regioselective ambiguity. chemrxiv.org

The table below outlines key factors influencing the reactivity and selectivity of this compound, which can be evaluated computationally.

| Factor | Influence on Reactivity/Selectivity | Computational Evaluation |

| Electronic Effects | The electron-withdrawing nature of the chlorine atom can affect the nucleophilicity of the Grignard reagent. | Calculation of atomic charges, electrostatic potential maps, and frontier molecular orbital energies. |

| Steric Hindrance | The steric bulk of the Grignard reagent and the substrate can dictate the accessibility of the reaction center. | Measurement of steric parameters and modeling of the transition state to assess steric clashes. |

| Solvent Effects | The coordinating ability of the solvent (e.g., THF, diethyl ether) can influence the aggregation state and reactivity of the Grignard reagent. | Explicit or implicit solvent models can be included in the calculations to account for solvation effects. |

| Additives | Additives like lithium chloride can break up aggregates and enhance reactivity, a phenomenon associated with "turbo" Grignard reagents. | Modeling the interaction of the additive with the Grignard species to understand its effect on the structure and energy. |

Emerging Research Frontiers and Future Prospects

Development of Novel Synthetic Transformations

While the classical role of Grignard reagents in forming carbon-carbon bonds via addition to carbonyls is well-established, modern research is focused on uncovering new synthetic transformations that broaden their applicability. researchgate.netresearchgate.net The development of halogen-magnesium exchange reactions has significantly extended the variety of functionalized Grignard reagents, including those with ester, nitrile, or even nitro groups, which were previously considered incompatible. researchgate.net This has opened avenues for synthesizing increasingly complex molecules.

Recent advancements include the development of catalytic methods for generating carbanions from alternative sources, which can then undergo Grignard-type reactions. researchgate.net For instance, ruthenium-catalyzed reactions can utilize alcohols as carbonyl surrogates, and copper-hydride catalysis enables the use of olefins as surrogates for organometallic nucleophiles. researchgate.net Furthermore, the scope of cross-coupling reactions continues to expand. While palladium and nickel catalysts have been pivotal, their cost and toxicity have spurred the search for alternatives. researchgate.net Iron-catalyzed cross-coupling reactions, for example, have emerged as a powerful tool for coupling Grignard reagents with organic halides. acs.orgnih.gov

Research is also pushing the boundaries of what were once considered "inert" substrates. Modified Grignard procedures now allow for reactions with polyhalogenated compounds, which were traditionally unsuitable for Grignard synthesis. researchgate.net These novel transformations are critical for accessing new chemical space and constructing complex molecular architectures with greater efficiency.

Integration with Flow Chemistry and Automation in Grignard Synthesis

The integration of Grignard reactions, including those with 4-chlorophenylmagnesium bromide, into continuous flow systems represents a significant leap forward in process chemistry. numberanalytics.comvapourtec.com Flow chemistry offers numerous advantages over traditional batch processing, such as superior heat and mass transfer, enhanced safety, and improved scalability. researchgate.net These benefits are particularly crucial when dealing with highly exothermic and moisture-sensitive Grignard reactions. vapourtec.comacs.org

Continuous flow reactors allow for the in-situ generation of Grignard reagents, which are then used immediately in a subsequent reaction. chemicalindustryjournal.co.uk This "on-demand" synthesis minimizes the risks associated with storing large quantities of these highly reactive compounds. researchgate.net The use of microreactors can enable transformations involving highly unstable intermediates that would be impossible to handle in batch mode, a concept known as "flash chemistry." nih.govresearchgate.net For example, highly unstable species like chloromethylmagnesium chloride have been generated and used within a residence time of seconds. nih.govresearchgate.net

Furthermore, flow systems can be equipped with inline analytical tools, such as ReactIR, for real-time monitoring of reaction conversion and byproduct formation. acs.org This capability, combined with the potential for automation, allows for rapid reaction optimization and ensures high reproducibility. researchgate.netd-nb.info The development of flow methodologies is making the synthesis of complex molecules safer, more efficient, and more suitable for industrial-scale production. numberanalytics.com

| Automation & Inline Analysis | Enables rapid optimization, real-time process control, and consistent product quality. | acs.orgd-nb.info |

Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity

The quest for more sustainable and cost-effective chemical processes has driven the exploration of new catalytic systems for Grignard cross-coupling reactions. While palladium and nickel catalysts are highly effective, their expense and environmental impact are significant drawbacks. researchgate.netbris.ac.uk Consequently, there is a growing focus on catalysts based on earth-abundant and non-toxic metals like iron and copper. researchgate.netnumberanalytics.combris.ac.uk

Iron-catalyzed cross-coupling reactions have proven to be a particularly fruitful area of research. Catalysts like tris(acetylacetonato)iron(III) (Fe(acac)₃) and various tetrachloroferrate complexes have been shown to effectively catalyze the reaction between aryl Grignard reagents and a wide range of alkyl halides, including primary and secondary halides that possess β-hydrogens—a traditional challenge. nih.govnii.ac.jporganic-chemistry.orgnih.gov These reactions often proceed under mild conditions with high yields and can tolerate a variety of functional groups. organic-chemistry.orgcapes.gov.br

Copper salts, such as copper(I) bromide (CuBr), also represent an economical and environmentally friendly alternative for catalyzing cross-coupling reactions. researchgate.net Research has shown that CuBr₂ can exhibit high catalytic activity, allowing for high yields with low catalyst loading. researchgate.net Furthermore, the development of chiral catalysts, often incorporating copper, has enabled highly enantioselective conjugate additions and allylic substitutions with Grignard reagents, achieving excellent levels of stereocontrol. numberanalytics.comacs.org These new catalytic systems are not only making Grignard chemistry greener but are also unlocking new levels of reactivity and selectivity.

Table 2: Examples of Modern Catalytic Systems for Grignard Cross-Coupling

| Catalyst System | Substrates | Key Advantage | Reference |

|---|---|---|---|

| [Li(tmeda)]₂[Fe(C₂H₄)₄] | Alkyl halides and Aryl Grignard reagents | High efficiency and selectivity at low temperatures (-20°C). | organic-chemistry.org |

| Fe(acac)₃ | Primary/secondary alkyl halides and Aryl Grignard reagents | Efficiently couples substrates with β-hydrogens. | nih.gov |

| (PPN)[FeCl₄] | Bromocyclohexane and Phenylmagnesium bromide | High yield (94%) in CPME solvent. | nii.ac.jp |

| CuBr₂ | Alkyl halides and Grignard reagents | Economical, environmentally friendly, high yields (up to 93%). | researchgate.net |

| Cu(I) Halides / Chiral Ferrocenyl Diphosphines | Cyclic/acyclic enones and Grignard reagents | Highly enantioselective conjugate addition (up to 96% ee). | acs.org |

Design of Next-Generation Organomagnesium Reagents

Beyond developing new reactions and processes, researchers are redesigning the Grignard reagent itself to enhance its performance. A key development in this area is the creation of "turbo-Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). vapourtec.com The addition of lithium chloride breaks up the oligomeric aggregates in which Grignard reagents typically exist in solution, leading to more soluble and highly reactive monomeric species. vapourtec.comresearchgate.net

These "turbo-Grignards" facilitate halogen-magnesium exchange reactions under mild conditions and with substrates that are often unreactive with conventional Grignard reagents. vapourtec.com This has dramatically expanded the range of functionalized organomagnesium compounds that can be prepared. researchgate.net

Future directions in this field include the development of air-stable Grignard reagents and the use of alternative solvent systems, such as ionic liquids or deep eutectic solvents, to further improve reaction conditions and sustainability. numberanalytics.cominnovascience.uz The design of these next-generation reagents, which offer improved reactivity, selectivity, and functional group tolerance, is a critical frontier that will continue to expand the synthetic utility of organomagnesium chemistry. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-chlorophenylmagnesium bromide, and how can researchers optimize reaction conditions for high purity?

- Methodological Answer : The Grignard reaction between magnesium turnings and 4-bromochlorobenzene in anhydrous tetrahydrofuran (THF) is the standard synthesis route. Critical parameters include:

- Stoichiometry : A 1:1 molar ratio of Mg to 4-bromochlorobenzene ensures minimal unreacted starting material .

- Solvent Purity : Use rigorously dried THF to prevent side reactions with moisture .

- Temperature Control : Initiate the reaction at room temperature, followed by gentle reflux (40–50°C) to maintain reactivity without decomposition .

- Characterization : Post-synthesis, confirm successful formation via quenching with dry ice and analyzing the carboxylate intermediate via NMR (expected aromatic proton shifts at δ 7.41–7.58 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : Aromatic protons in derivatives (e.g., tetra(4-chlorophenyl)tin) appear as multiplet signals between δ 7.41–7.58 ppm, while methyl groups in ligands (e.g., dimethylamino pyridine) resonate at δ 3.26 ppm .

- IR Spectroscopy : Key absorption bands include ν(C-Cl) at ~723 cm and ν(C=C) at ~1564 cm for aryl-metal intermediates .

- Elemental Analysis : Verify stoichiometry of organotin complexes (e.g., Sn:Cl ratio in tetra(4-chlorophenyl)tin) .

Advanced Research Questions

Q. How can computational tools like SHELX enhance structural analysis of organometallic complexes derived from this compound?

- Methodological Answer :

- Crystallographic Refinement : SHELXL refines crystal structures by optimizing parameters like displacement factors (U) and bond distances. For example, in tetra(4-chlorophenyl)tin, Sn-C bond lengths refine to ~2.15 Å using SHELXL .

- Handling Twinning : SHELXD resolves twinned crystals by partitioning intensity data, critical for high-Z compounds (e.g., Sn/Cl systems) .

- Validation : Cross-check refined structures with CCDC databases (e.g., CCDC 2100827) to confirm geometric accuracy .

Q. What strategies mitigate air sensitivity during reactions involving this compound in multi-step syntheses?

- Methodological Answer :

- Solvent Selection : Use 2-methyltetrahydrofuran (2-MeTHF) instead of THF for improved stability and reduced moisture sensitivity .

- Inert Atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes to prevent oxidation .

- Quenching Protocols : Gradually add ethanol or saturated NHCl to decompose excess reagent, minimizing exothermic side reactions .

Q. How do solvent polarity and additives influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Polar Solvents : THF enhances nucleophilicity for SN reactions (e.g., forming arylpyridinylmethanones) .

- Additives : CuI (5 mol%) accelerates Kumada couplings with aryl halides, reducing reaction time from 24 h to 6 h .

- Temperature : Lower temperatures (−20°C) favor selectivity in stereospecific additions (e.g., β-hydroxythiazole synthesis) .

Safety and Handling

Q. What are the best practices for safely handling and disposing of this compound?

- Methodological Answer :

- Storage : Keep in sealed, flame-resistant containers under inert gas; refrigerate at 2–8°C to prolong stability .

- Spill Management : Neutralize spills with dry sand or vermiculite, followed by slow addition of isopropanol to quench residual reagent .

- Waste Disposal : Hydrolyze waste with ice-cold ethanol, then treat with aqueous NaHCO to neutralize HBr byproducts .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for tetra(4-chlorophenyl)tin (354–356 K vs. literature 361 K)—how should researchers address this?

- Methodological Answer :

- Purity Check : Recrystallize from chloroform/ethanol (3:1 v/v) and verify via HPLC (C18 column, acetonitrile/water eluent) .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify polymorphic transitions or solvent inclusion .

- Literature Comparison : Cross-reference with CCDC entries to confirm synthetic conditions (e.g., reflux time, stoichiometry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.